molecular formula C12H21ClF3NO B2980469 1-((tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride CAS No. 2195881-47-9

1-((tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride

Cat. No.: B2980469
CAS No.: 2195881-47-9
M. Wt: 287.75
InChI Key: LHVPQAYAQXBGQF-UHFFFAOYSA-N
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Description

1-((Tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with a trifluoromethyl group and a tetrahydropyran moiety, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group and the tetrahydropyran moiety. Key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Tetrahydropyran Moiety: This is typically done via nucleophilic substitution reactions where the tetrahydropyran ring is introduced using suitable reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: 1-((Tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((Tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.

    Medicine: The compound is studied for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-((tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

    1-((Tetrahydro-2H-pyran-2-yl)methyl)piperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)piperidine: Does not have the tetrahydropyran moiety, affecting its reactivity and applications.

Uniqueness: The presence of both the trifluoromethyl group and the tetrahydropyran moiety in 1-((tetrahydro-2H-pyran-2-yl)methyl)-4-(trifluoromethyl)piperidine hydrochloride makes it unique, offering a combination of properties that can be fine-tuned for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(oxan-2-ylmethyl)-4-(trifluoromethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO.ClH/c13-12(14,15)10-4-6-16(7-5-10)9-11-3-1-2-8-17-11;/h10-11H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVPQAYAQXBGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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